Methylribose

Description

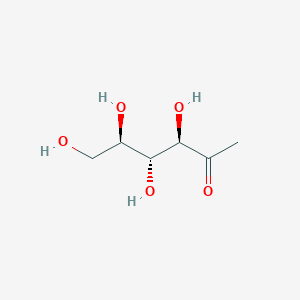

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(3R,4R,5R)-3,4,5,6-Tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5+,6-/m1/s1 |

InChI Key |

IXDZFGATLNCIOI-NGJCXOISSA-N |

SMILES |

CC([C@H](O)[C@H](O)[C@H](O)CO)=O |

Isomeric SMILES |

CC(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)C(C(C(CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-Deoxy-D-allulose |

Origin of Product |

United States |

Biological Distribution and Transcriptomic Landscape of 2 O Methylribose

Occurrence in Major RNA Classes

2'-O-methylation is a ubiquitous modification found in diverse RNA molecules, contributing to the complexity and functional repertoire of the epitranscriptome. Its distribution varies across different RNA types, with differing levels of abundance and functional significance.

| Organism | Number of Identified rRNA Nm Sites | Primary Role |

| Yeast | ~55 | rRNA stability, ribosome biogenesis, translation regulation nih.govnih.govwikipedia.org |

| Human | ~106-212 | rRNA stability, ribosome biogenesis, translation regulation pnas.orgnih.govpnas.orgwikipedia.org |

Transfer RNA (tRNA) Nm Positions and Isoacceptor Specificity

Transfer RNA (tRNA) molecules are also extensively modified, with 2'-O-methylation being a prevalent modification occurring at various positions. Nm modifications are found at numerous sites within tRNAs, including positions 4, 18, 32, 34, 39, 44, 54, and 56, playing roles in tRNA folding, maturation, stability, and the accuracy of codon-anticodon pairing during translation cd-genomics.comnih.govresearchgate.netfrontiersin.org. Specific tRNA methyltransferases, such as Trm7 and Trm13, are responsible for installing these modifications nih.govresearchgate.net. Some tRNA Nm modifications, like Gm18, can be dynamically regulated in response to cellular stress conditions nih.gov. Furthermore, modifications at specific tRNA positions, such as C34 in tRNAMet(CAT), can be jointly mediated by nucleolar and Cajal body-specific box C/D RNPs, highlighting intricate regulatory mechanisms researchgate.net.

| Common tRNA Nm Position | Associated Enzyme(s) / Guide RNA | General Function |

| Position 4 | Trm13 | Stabilizes acceptor stem, conserved in eukaryotes nih.govresearchgate.net |

| Position 18 | TrmH (SpoU-like) | Enhances tRNA stability, involved in stress response researchgate.netnih.gov |

| Positions 32 & 34 | Trm7 | Crucial for translational fidelity nih.govresearchgate.net |

| Position 34 (wobble) | SNORD97/SCARNA97 (collaboration) | Modulates tRNA fragment biogenesis, linked to stress response researchgate.net |

Small Nuclear RNA (snRNA) and Small Nucleolar RNA (snoRNA) Nm Profiles

Small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs) are characterized by a high abundance of 2'-O-methylation nih.govnih.govthe-innovation.orgduke.eduresearchgate.netoup.com. In snRNAs, Nm modifications are often guided by small Cajal body-specific RNAs (scaRNAs) and are integral to the formation of spliceosomal small nuclear RNP (snRNP) particles, playing essential roles in pre-mRNA splicing nih.govresearchgate.netnih.govresearchgate.net. For instance, specific 2'-O-methylated bases within the U2 snRNA are crucial for the formation of spliceosomal complexes nih.gov. SnoRNAs themselves can also be modified and act as guides for Nm deposition on other RNA molecules, including snRNAs, demonstrating a complex regulatory network tandfonline.comnih.govresearchgate.netnih.govtandfonline.combiorxiv.org.

Messenger RNA (mRNA) 2'-O-Methylation

Messenger RNA (mRNA) undergoes 2'-O-methylation at both its 5' cap structure and at internal sites within the transcript, influencing its fate and function.

The 5' cap of eukaryotic mRNA is a critical structure for mRNA stability, nuclear export, and translation initiation nih.govmdpi.comoup.com. This cap structure typically begins with a 7-methylguanosine (B147621) (m7G) linked via a 5'-5' triphosphate bridge (Cap-0). In higher eukaryotes, further modifications occur, including 2'-O-methylation of the ribose of the first transcribed nucleotide (Cap-1) and sometimes the second nucleotide (Cap-2) mdpi.comwikipedia.orgexpasy.org. These methylated cap structures are vital for protecting mRNA from degradation by exoribonucleases like DXO and for preventing the activation of innate immune responses by distinguishing self from non-self RNA nih.govmdpi.comexpasy.orgnih.gov.

| Cap Structure | Description | Key Functions |

| Cap-0 | m7GpppN (7-methylguanosine linked to the first transcribed nucleotide) | Basic mRNA stability, translation initiation mdpi.comoup.com |

| Cap-1 | m7GpppNmN- (Cap-0 with 2'-O-methylation on the first transcribed nucleotide's ribose) | Enhanced mRNA stability, translation efficiency, immune evasion, protection from DXO nih.govmdpi.comoup.comexpasy.orgnih.gov |

| Cap-2 | m7GpppNmNm- (Cap-1 with 2'-O-methylation on the second transcribed nucleotide's ribose) | Further enhances immune evasion and stability, more common in higher eukaryotes mdpi.comwikipedia.orgexpasy.org |

More recently, 2'-O-methylation has been detected at internal sites within mRNA sequences, including the coding sequence (CDS) and untranslated regions (UTRs) nih.govthe-innovation.orgduke.eduresearchgate.netbiorxiv.orgresearchgate.netnih.gov. While the presence and precise mapping of these internal Nm sites are subjects of ongoing research and debate due to their generally lower stoichiometry compared to rRNA modifications nih.govbiorxiv.org, emerging evidence suggests significant functional roles. Studies using advanced sequencing techniques have identified thousands of internal Nm sites on mRNA biorxiv.org. These modifications are implicated in promoting mRNA stability and influencing gene expression levels researchgate.netnih.gov. Fibrillarin (FBL) has been identified as a key enzyme involved in the deposition of internal mRNA Nm nih.gov. The dynamic nature and specific locations of internal mRNA Nm modifications suggest their involvement in fine-tuning cellular processes and potentially contributing to disease states biorxiv.orgnih.gov.

| RNA Type | Nm Abundance (Relative) | Key Functions |

| rRNA | High | Ribosome structure, stability, translation efficiency mdpi.comnih.govnih.gov |

| mRNA (Cap) | High (Cap-1/Cap-2) | mRNA stability, translation initiation, immune evasion nih.govmdpi.comoup.comexpasy.orgnih.gov |

| mRNA (Internal) | Lower, variable | mRNA stability, gene expression regulation, potential role in disease biorxiv.orgresearchgate.netnih.gov |

Compound List

2'-O-Methylribose (as the modification)

Ribosomal RNA (rRNA)

Transfer RNA (tRNA)

Small nuclear RNA (snRNA)

Small nucleolar RNA (snoRNA)

Messenger RNA (mRNA)

S-adenosyl-methionine (SAM)

Fibrillarin (FBL)

C/D box snoRNA

Small Cajal body-specific RNA (scaRNA)

7-methylguanosine (m7G)

2'-O-methylguanosine (Gm)

2'-O-methyladenosine (Am)

2'-O-methylcytidine (Cm)

2'-O-methyluridine (Um)

Piwi-interacting RNA (piRNA)

microRNA (miRNA)

small-interfering RNA (siRNA)

Decapping exoribonuclease (DXO)

Enzymatic Machinery of 2 O Methylribose Biogenesis

S-Adenosylmethionine (AdoMet)-Dependent Methyltransferases (Nm-MTases)

The majority of RNA methyltransferases, including those that perform 2'-O-methylation, use S-adenosyl-L-methionine (AdoMet or SAM) as the source for the methyl group. ucla.edunih.gov AdoMet is a universal methyl donor in biological systems. nih.gov Nm-MTases bind to both the AdoMet cofactor and the target RNA. The enzyme then facilitates the transfer of the methyl group from AdoMet to the 2'-hydroxyl oxygen of the ribose. This reaction produces a 2'-O-methylated nucleotide and S-adenosyl-L-homocysteine (SAH). ucla.eduunibo.it The activity of these enzymes is essential for the correct folding, stability, and function of many RNA molecules. mdpi.comnih.gov

Classification and Families of Nm-MTases

Nm-MTases are a varied group of enzymes classified by their structure and how they recognize their targets. They are broadly divided into two main superfamilies: the Rossmann-fold methyltransferases and the SPOUT methyltransferases. mdpi.com Within these superfamilies, Nm-MTases are further grouped into families based on whether they are guided by small RNAs or recognize RNA targets on their own. mdpi.compnas.org A comprehensive study has classified 2'-O-MTases into 11 distinct families based on their methyltransferase domains. mdpi.comresearchgate.net

A primary mechanism for site-specific 2'-O-methylation in eukaryotes and archaea involves a ribonucleoprotein (RNP) complex. mdpi.comresearchgate.net The key catalytic protein in this complex is Fibrillarin (FBL in vertebrates, NOP1 in yeast). mdpi.comnih.govpnas.org Fibrillarin itself cannot recognize specific RNA sequences. Instead, it is directed to its target by C/D box small nucleolar RNAs (snoRNAs). pnas.orgnih.govnih.gov

These snoRNAs have a conserved C/D box sequence that is crucial for forming the snoRNP complex. nih.gov The snoRNA also has a guide region that is complementary to the target RNA sequence, which positions the nucleotide to be methylated into Fibrillarin's active site. researchgate.netnih.gov This nucleotide is consistently located five nucleotides upstream from the D box (or D' box) motif. nih.gov This allows for the modification of many different RNA sites using one enzyme, with specificity determined by the variety of snoRNAs. pnas.org

The FTSJ/RrmJ family of protein-only Nm-MTases recognizes RNA substrates directly without a guide RNA. mdpi.compnas.org Members of this family are found across all domains of life and modify various RNAs, including ribosomal RNA (rRNA) and transfer RNA (tRNA). mdpi.comnih.gov These enzymes have a conserved catalytic domain with a Rossmann-like fold. mdpi.com

Key members of this family include:

FTSJ1/TRM7: In humans, FTSJ1 (TRM7 in yeast) is responsible for the 2'-O-methylation of specific nucleotides in the anticodon loop of tRNA. the-innovation.org Its function is important for brain development and cognitive processes. mdpi.com

Spb1: This yeast protein modifies a particular adenosine (B11128) residue in the 25S rRNA, which is vital for creating ribosomes. nih.gov

Trm3: A yeast enzyme that modifies a guanosine (B1672433) residue in the D-loop of certain tRNAs.

Trm13: This enzyme in yeast is responsible for the 2'-O-methylation of a nucleotide at position 44 in the variable loop of specific tRNAs.

Trm44: A mitochondrial enzyme in yeast that modifies a specific guanosine (G2270) in the 21S mitochondrial rRNA.

Mrm2p: This yeast mitochondrial protein targets a uridine (B1682114) residue (U2791) in the peptidyl transferase center of the 21S rRNA.

Table 1: Key Members of the FTSJ/RrmJ Family and Their Targets

| Enzyme | Organism | RNA Target | Specificity |

| FTSJ1/TRM7 | Humans/Yeast | tRNA | Anticodon loop nucleotides the-innovation.org |

| Spb1 | Yeast | 25S rRNA | A2924 nih.gov |

| Trm3 | Yeast | tRNA | G18 in the D-loop |

| Trm13 | Yeast | tRNA | Position 44 in the variable loop |

| Trm44 | Yeast | 21S mitochondrial rRNA | G2270 |

| Mrm2p | Yeast | 21S mitochondrial rRNA | U2791 |

Molecular Mechanisms of RNA Target Recognition by Nm-MTases

The ability of Nm-MTases to select the correct nucleotide for modification is crucial for their function. mdpi.commdpi.comnih.gov The methods for this specific recognition vary between guide RNA-dependent and protein-only enzymes.

For Fibrillarin-containing snoRNP complexes, specificity comes from the base pairing between the guide region of the C/D box snoRNA and the target RNA. pnas.orgnih.govresearchgate.net The snoRNA acts as a scaffold, holding both the Fibrillarin enzyme and the substrate RNA. nih.gov This pairing positions the correct nucleotide, which is always five base pairs upstream of the D or D' box motif in the snoRNA, into Fibrillarin's catalytic site. nih.gov This precise arrangement ensures methylation happens only at the intended location.

Protein-only Nm-MTases from the FTSJ/RrmJ family use a mix of sequence and structural features of the target RNA for recognition. mdpi.comtandfonline.com These enzymes must directly identify their binding sites. They achieve this through complex interactions between the protein and the RNA. nih.govoup.com

Regulatory Pathways Governing Nm-MTase Expression and Activity

The precise control of 2'-O-methyltransferase (Nm-MTase) expression and activity is fundamental for cellular homeostasis, ensuring that 2'-O-methylation patterns are correctly established and maintained on various RNA molecules. Dysregulation of these pathways can lead to aberrant RNA function and has been implicated in numerous diseases. The regulation of Nm-MTases occurs at multiple levels, including the expression of the methyltransferase enzymes themselves, the availability of the methyl donor, and the influence of associated protein and RNA cofactors.

Transcriptional and Post-transcriptional Regulation of Nm-MTase Genes

The expression of genes encoding Nm-MTases is tightly controlled to meet cellular demands. For instance, the expression of cap methyltransferase 1 (CMTR1), which catalyzes the formation of the Cap1 structure on mRNA, is induced by type I interferons, classifying it as an interferon-stimulated gene (ISG). asm.orgnih.gov This upregulation is a critical part of the innate immune response, preparing the cell to distinguish its own mRNA from foreign viral RNA. asm.org Depletion of CMTR1 impairs the protein expression of a specific subset of ISGs, highlighting its role in establishing an antiviral state. asm.orgnih.gov

Beyond transcriptional control, the activity of Nm-MTases can be modulated by other proteins. In a notable example of post-transcriptional regulation, the translation of mRNAs lacking the 2'-O-methylated Cap1 structure can be inhibited by the interferon-induced protein with tetratricopeptide repeats 1 (IFIT1). asm.orgbiorxiv.org CMTR1 activity, by methylating the cap, prevents this inhibition, thereby ensuring the translation of critical antiviral proteins. asm.orgnih.gov

Furthermore, the assembly and function of the snoRNP complexes, which are central to rRNA and snRNA methylation, are subject to regulation by associated factors. nih.gov The protein Enhancer of zeste homolog 2 (EZH2) has been shown to bind to the core snoRNP proteins Fibrillarin (FBL) and NOP56, facilitating the assembly of the snoRNP complex. nih.gov Depletion of EZH2 results in decreased methylation at a subset of rRNA sites, suggesting a mechanism for modulating ribosome biogenesis and function. nih.gov

Metabolic Control via Substrate Availability

The activity of all Nm-MTases is intrinsically linked to the cellular metabolic state through the availability of the universal methyl donor, S-adenosylmethionine (SAM). numberanalytics.comnih.gov The concentration of SAM and the ratio of SAM to its byproduct, S-adenosylhomocysteine (SAH), can significantly influence the rate of methylation reactions. nih.gov

Cellular enzymes such as Nicotinamide N-methyltransferase (NNMT) can act as a "methyl sink," consuming SAM to methylate nicotinamide. nih.govcsic.es The activity of NNMT can therefore regulate the intracellular SAM pool, creating a potential competition between different methyltransferases for this essential substrate. nih.govnih.govplos.org This metabolic crosstalk implies that high activity of one methyltransferase could limit the methyl-donating capacity for others, thereby globally influencing cellular methylation landscapes, including that of RNA.

This regulatory link is exemplified by the rRNA methyltransferase Spb1 in yeast. The methylation of G2922 in the 25S rRNA by Spb1 is sensitive to cellular SAM levels. biorxiv.org This connection provides a sophisticated mechanism for the cell to couple the rate of ribosome biogenesis, a highly energy-intensive process, directly to its metabolic capacity as reflected by the SAM pool. biorxiv.org

Regulation by Guide snoRNAs

For the vast number of 2'-O-methylation sites in ribosomal and small nuclear RNAs, specificity is conferred by box C/D small nucleolar RNAs (snoRNAs) that guide the catalytic enzyme, Fibrillarin, to the correct nucleotide via base pairing. biorxiv.orgnih.govnih.gov Consequently, the expression and maturation of these guide snoRNAs represent a critical regulatory layer. The biogenesis of box C/D snoRNAs is a complex, evolutionarily conserved process that requires several assembly factors. nih.gov For example, a mutation in the snoRNA biogenesis factor Bcd1 in yeast leads to reduced steady-state levels of box C/D snoRNAs, which in turn causes a widespread decrease in rRNA 2'-O-methylation. biorxiv.org This demonstrates that controlling the availability of guide snoRNAs is a key mechanism for tuning the rRNA methylome and, by extension, regulating ribosome production and function. biorxiv.orgnih.gov

Functional Consequences of 2 O Methylribose Modification

Impact on RNA Structural Dynamics and Conformation

Stabilization of C3'-endo Ribose Pucker

The ribose sugar in RNA is not a rigid structure but can adopt different puckered conformations, primarily the C3'-endo and C2'-endo states. The C3'-endo conformation is characteristic of A-form RNA helices. nih.govwikidoc.org The 2'-O-methyl group sterically disfavors the C2'-endo conformation, thereby biasing the equilibrium towards the C3'-endo pucker. nih.govbiorxiv.org This stabilization of the C3'-endo conformation pre-organizes the RNA strand for helical formation. nih.gov This conformational bias is a key determinant of the structural and energetic properties of 2'-O-methylated RNA. nih.govresearchgate.netnih.gov While this stabilization is a general observation, the extent of this effect can be sensitive to the local secondary structure of the RNA. biorxiv.org

Thermodynamic Stability of RNA Duplexes and A-Form Helices

A direct consequence of the stabilized C3'-endo pucker is the increased thermodynamic stability of RNA duplexes and A-form helices. mdpi.commdpi.com Each 2'-O-methylation can contribute approximately 0.2 to 0.5 kcal/mol to the stability of an RNA duplex. nih.govwikipedia.orgmdpi.com This enhanced stability arises from a reduction in the entropic penalty of duplex formation, as the single-stranded RNA is already conformationally predisposed to adopt a helical structure. nih.gov The increased stability is also attributed to favorable enthalpic interactions and increased hydrophobicity. nih.govuiuc.edu This modification helps to maintain the integrity of RNA structures, making them more resistant to thermal denaturation. mdpi.com

Modulation of RNA-Protein Interactions

The 2'-O-methyl group, by altering the chemical landscape and conformation of the RNA, can significantly influence how proteins recognize and bind to RNA molecules.

Effects on Ribonucleoprotein Assembly and Stability

The assembly of ribonucleoprotein (RNP) complexes is a highly specific process that relies on intricate networks of interactions between RNA and proteins. 2'-O-methylation can play a critical role in this assembly and the subsequent stability of the RNP. For instance, in small nuclear RNAs (snRNAs), 2'-O-methylation can have a stabilizing effect on stem structures, which in turn can alter the dynamic equilibrium of larger spliceosome complexes. nih.gov The modification can also influence the localization of snoRNAs, which are essential for guiding RNA modifications, by affecting the binding of proteins like TAR DNA-binding protein 43 (TDP43). nih.gov The loss of these modifications can have significant consequences for the proper assembly and function of these RNP complexes. nih.govresearchgate.net

Alteration of Enzyme Binding and Activity

The presence of a 2'-O-methyl group can directly affect the binding and activity of enzymes that act on RNA. This modification can act as a protective shield, preventing the RNA from being recognized and cleaved by ribonucleases. mdpi.comcd-genomics.com For example, the 2'-O-methylation of the mRNA cap protects it from decapping and degradation by the DXO enzyme. plos.org The methyl group can create steric hindrance, blocking access of the enzyme to the phosphodiester backbone. cd-genomics.com This protective role increases the half-life of RNA molecules within the cell. numberanalytics.com Conversely, some proteins may specifically recognize and bind to 2'-O-methylated RNA, using this modification as a signal for various cellular processes. nih.gov

Roles in Ribosome Biogenesis and Translational Control

2'-O-methylation is particularly abundant in ribosomal RNA (rRNA), where it plays a critical role in the assembly of the ribosome and the regulation of protein synthesis. nih.govwikipedia.org These modifications are often clustered in functionally important regions of the ribosome, such as the decoding center, the peptidyl transferase center, and at the interface between the ribosomal subunits. mdpi.compnas.org

Furthermore, the pattern of rRNA 2'-O-methylation can influence the translational process itself. mdpi.comresearchgate.net Alterations in the methylation status of rRNA can affect the efficiency and fidelity of translation. nih.gov For example, changes in rRNA methylation have been shown to impact the translation of specific mRNAs, suggesting a role for "specialized ribosomes" in controlling gene expression. pnas.orgbiorxiv.org Hypomethylated ribosomes have been linked to defects in translational fidelity, including frameshifting and incorrect start codon selection. researchgate.net This is thought to occur, in part, by affecting the dynamics of the ribosomal subunits and their interaction with translation factors like eIF1. researchgate.net Therefore, 2'-O-methylation of rRNA represents a layer of epitranscriptomic regulation that fine-tunes the process of protein synthesis. mdpi.combiorxiv.org

Contribution to Ribosomal Subunit Assembly and Processing

The post-transcriptional modification of ribosomal RNA (rRNA) by 2'-O-methylation, the addition of a methyl group to the 2' hydroxyl of the ribose sugar, is a critical process for the proper assembly and processing of ribosomal subunits. oup.comnih.gov This modification is not merely decorative but serves as a crucial checkpoint in ribosome biogenesis. biorxiv.orgnih.gov In eukaryotes, the majority of these modifications are guided by C/D box small nucleolar RNAs (snoRNAs) which form small nucleolar ribonucleoprotein (snoRNP) complexes with proteins like fibrillarin, the methyltransferase enzyme. anr.frpnas.orgfrontiersin.org

Research has shown that 2'-O-methylation occurs at very early stages of ribosome biogenesis, likely before the rRNA is fully assembled into ribosomal pre-subunits. mdpi.com These modifications are concentrated in functionally significant regions of the ribosome, such as the decoding center and the peptidyl transferase center (PTC), where they are thought to stabilize the intricate folding and tertiary structure of rRNA. biorxiv.org The addition of the methyl group enhances the hydrophobicity of the nucleotide and stabilizes the C3'-endo conformation of the ribose, which is characteristic of A-form RNA helices. nih.govresearchgate.netbiorxiv.org This stabilization is vital for establishing and maintaining the correct three-dimensional structure of rRNA, which is fundamental for the ribosome's function. cd-genomics.com

A striking example of the importance of this modification is the 2'-O-methylation of a single, universally conserved guanosine (B1672433) residue (Gm2922 in yeast) in the A-site loop of the large ribosomal subunit. biorxiv.org The methylation of this specific nucleotide is essential for the efficient nuclear export of the large subunit. biorxiv.orgnih.gov The absence of this methyl group stalls ribosome assembly, demonstrating that a single RNA modification can act as a critical gatekeeper for the production of a functional ribosome. biorxiv.orgnih.gov While the absence of individual 2'-O-methylations was initially thought to be non-essential, further studies have indicated that the collective and specific placement of these modifications is required for robust cell growth and proper ribosome function. mdpi.com

Regulation of Translational Fidelity and Efficiency

The 2'-O-methylation of rRNA significantly influences the accuracy and speed of protein synthesis. anr.frnih.gov Alterations in the pattern of these modifications can lead to defects in translational fidelity, including increased rates of frameshifting and the erroneous selection of near-cognate start codons. nih.gov Hypo-methylated ribosomes, resulting from disruptions in the snoRNP biogenesis pathway, have been shown to exhibit such fidelity defects. nih.gov

The modification's impact extends to different modes of translation initiation. While cap-dependent translation may remain largely unaffected by certain changes in rRNA methylation, internal ribosome entry site (IRES)-dependent translation can be significantly modulated. pnas.orgnih.govbiorxiv.org For instance, a reduction in the levels of the methyltransferase fibrillarin can lead to ribosomes with a lower efficiency for translating mRNAs that utilize IRES elements. mdpi.comnih.gov Conversely, specific methylation patterns can enhance the activity of certain viral IRESs. biorxiv.org This suggests that the methylation status of the ribosome can direct its preference for translating specific subsets of mRNAs.

The function of 2'-O-methylation in rRNA has been proposed to enhance translational fidelity, possibly by providing thermodynamic and chemical stability to rRNA helices. nih.gov However, the relationship is complex, as changes in methylation can also impact the inherent dynamics of the ribosomal subunits and their interaction with translation initiation factors. nih.gov For example, hypo-2'-O-methylation has been shown to affect the binding of eukaryotic initiation factor 1 (eIF1), leading to translational defects. nih.gov

Ribosome Heterogeneity and Specialized Translation

The concept of "specialized ribosomes" posits that variations in ribosome composition can regulate the translation of specific mRNAs, and 2'-O-methylation of rRNA is a key contributor to this phenomenon. nih.govmdpi.combiorxiv.org Rather than being a static and uniform modification, the level of 2'-O-methylation at certain rRNA sites can be variable, creating a diverse population of ribosomes within a cell. nih.govnih.govbiorxiv.org This heterogeneity is not random but appears to be a regulated process that allows cells to fine-tune protein synthesis in response to different physiological and pathological conditions. nih.govfrontiersin.org

Studies have revealed that the rRNA 2'-O-methylation profile can differ between tissues, during development, and in disease states like cancer. biorxiv.orgresearchgate.net For example, distinct alterations in methylation patterns have been observed in different brain regions and during the differentiation of human embryonic stem cells. biorxiv.org This suggests that cells can produce ribosomes with specific methylation signatures to support particular developmental programs or cellular functions. biorxiv.org

This ribosome specialization can influence the translation of specific pools of mRNA transcripts. nih.gov For instance, the knockdown of a particular snoRNA in human cells led to the loss of 2'-O-methylation at a specific site in the 18S rRNA, which in turn resulted in decreased translation efficiency of mRNAs containing AU-rich codons. nih.gov Similarly, under hypoxic conditions, ribosomes with a distinct methylation pattern were found to associate with the IRES of vascular endothelial growth factor C (VEGF-C), suggesting a role for specialized ribosomes in regulating gene expression in response to environmental cues. nih.gov Therefore, the dynamic nature of rRNA 2'-O-methylation provides an additional layer of translational control, enabling the selective synthesis of proteins required for specific cellular states. pnas.orgbiorxiv.org

Significance in Transfer RNA (tRNA) Function

The 2'-O-methylation of transfer RNA (tRNA) is a widespread and conserved modification that plays a crucial role in ensuring the accuracy and efficiency of protein synthesis. nih.govcd-genomics.comnih.gov These modifications are found at various positions within the tRNA molecule, but their presence in the anticodon loop is particularly significant for the decoding process. researchgate.netoup.com

Role in Codon Recognition and Decoding

The 2'-O-methylation within the tRNA anticodon loop directly influences the interaction between the tRNA and the messenger RNA (mRNA) codon on the ribosome. nih.govresearchgate.netthe-innovation.org Modifications at the wobble position (position 34) of the anticodon are especially important for regulating codon recognition. oup.comoup.com The addition of a methyl group to the ribose can affect the conformational flexibility of the anticodon loop, thereby ensuring the correct pairing with the corresponding mRNA codon and preventing frameshifting errors during translation. researchgate.netoup.com

The stabilizing effect of 2'-O-methylation on the RNA structure contributes to the precise positioning of the tRNA in the ribosome's decoding center. researchgate.net This ensures that the complementarity between the codon and anticodon is accurately monitored, a critical step for maintaining the fidelity of protein synthesis. anr.fr Dysregulation of these tRNA modifications has been linked to disruptions in protein synthesis and has been implicated in various diseases. the-innovation.org

Influence on Messenger RNA (mRNA) Fate and Function

The 2'-O-methylation of messenger RNA (mRNA) is a significant modification that impacts multiple aspects of mRNA metabolism, from its stability to its translation. nih.govnih.govnumberanalytics.com This modification is found in two key contexts: at the 5' cap structure and at internal positions within the transcript. nih.gov

A crucial feature of virtually all eukaryotic mRNAs is the 5' cap, which in higher eukaryotes includes 2'-O-methylation of the first and sometimes the second transcribed nucleotide, forming what are known as cap-1 and cap-2 structures, respectively. nih.govneb.comresearchgate.netnih.gov The formation of the cap-1 structure, through the addition of a methyl group to the 2'-O position of the first nucleotide adjacent to the 7-methylguanosine (B147621) (m7G) cap, can enhance the translational efficiency of the mRNA. neb.comresearchgate.netyeasenbio.com This modification is thought to improve the expression of proteins in experimental settings like transfection and microinjection. yeasenbio.com Furthermore, the cap-1 structure plays a role in helping the cell distinguish its own mRNA from foreign RNA, thereby evading an innate immune response. neb.comexpasy.org Interestingly, the effect of 2'-O-methylation of the second transcribed nucleotide (cap-2) on protein production appears to be cell-specific, in some cases hampering protein biosynthesis. nih.gov

Below is a table summarizing the effects of 2'-O-Methylribose on different types of RNA:

| RNA Type | Location of Modification | Functional Consequence | Research Findings |

| rRNA | Functionally important regions (e.g., PTC, decoding center) | Essential for ribosomal subunit assembly and processing; stabilizes rRNA structure. oup.comnih.govbiorxiv.org | A single methylation (Gm2922) gates nuclear export of the large subunit. biorxiv.orgnih.gov |

| Throughout the ribosome | Regulates translational fidelity and efficiency. anr.frnih.gov | Hypo-methylation leads to increased frameshifting and near-cognate start codon use. nih.gov | |

| Variable sites | Creates ribosome heterogeneity for specialized translation. nih.govbiorxiv.org | Specific methylation patterns are associated with the translation of certain mRNAs (e.g., those with IRES elements or AU-rich codons). nih.gov | |

| tRNA | Anticodon loop (especially wobble position) | Influences codon recognition and decoding accuracy. nih.govresearchgate.netthe-innovation.org | Prevents frameshifting and ensures correct codon-anticodon pairing. oup.com |

| Various positions | Contributes to tRNA stability and proper folding. cd-genomics.comnih.gov | May impact aminoacylation by ensuring correct tRNA structure. cd-genomics.comnumberanalytics.com | |

| mRNA | 5' Cap (first nucleotide - Cap-1) | Enhances translational efficiency and helps evade innate immunity. neb.comyeasenbio.comexpasy.org | Improves protein expression in transfection experiments. yeasenbio.com |

| 5' Cap (second nucleotide - Cap-2) | Can modulate protein production in a cell-specific manner. nih.gov | May hamper or have no effect on protein biosynthesis depending on the cell line. nih.gov | |

| Internal coding sequence (CDS) | Disrupts translation elongation and reduces protein synthesis efficiency. nih.govnih.govthe-innovation.org | Sterically perturbs interactions of ribosomal monitoring bases with the codon-anticodon helix, leading to rejection of cognate tRNA. nih.gov |

Regulation of mRNA Stability and Turnover

The 2'-O-methylation of ribose is a key factor in enhancing mRNA stability. mdpi.com This modification makes RNA less susceptible to breakdown by ribonucleases, the enzymes responsible for RNA degradation. mdpi.com By blocking the interaction with these enzymes, 2'-O-methylated nucleotides increase the stability of RNA structures within the cellular environment, thereby extending their functional lifespan. mdpi.com The methylation of the 5' cap of mRNA, specifically the N7-guanosine (m7G) cap, is crucial for protecting the molecule from 5'-exonucleases and maintaining its stability. mdpi.com

Recent research has shown that internal 2'-O-methylation sites within mRNA also contribute to its stability. nih.govresearchgate.net Studies utilizing nanopore sequencing have identified thousands of these internal Nm sites on mRNAs. nih.gov The presence of these modifications, mediated by the enzyme Fibrillarin (FBL), has a positive correlation with increased mRNA stability and expression levels. nih.gov Furthermore, FBL-mediated 2'-O-methylation has been linked to the shortening of the 3' untranslated region (3' UTR), a mechanism that generally enhances RNA stability. nih.govresearchgate.net This suggests that internal Nm modifications regulate gene expression by promoting mRNA stability. nih.gov

Protection from Nuclease Degradation and Decapping

A primary function of 2'-O-methylation, particularly at the 5' cap of mRNA, is to protect the transcript from degradation by cellular enzymes. The addition of a methyl group to the ribose of the first and sometimes second nucleotide of the mRNA (forming cap1 and cap2 structures, respectively) confers resistance to decapping and subsequent degradation. nih.gov

Specifically, the decapping exoribonuclease DXO is an enzyme that targets and degrades RNAs that are incompletely capped. plos.org However, DXO's activity is blocked by the 2'-O-methylation of the first transcribed nucleotide. plos.org This means that fully capped mRNAs (cap1) are spared, while those lacking this modification (cap0) are selectively degraded. plos.org This process acts as a quality control mechanism, ensuring that only properly modified mRNAs persist in the cell. plos.org The presence of 2'-O-methylation significantly reduces the affinity of DXO for the RNA molecule. plos.org

Potential Linkages to Splicing Regulation

Evidence suggests that 2'-O-methylation may also play a role in the regulation of pre-mRNA splicing, the process by which introns are removed from the primary transcript. Transcriptome-wide mapping studies have indicated that Nm sites are enriched around mRNA splice sites. nih.gov While the precise mechanisms are still under investigation, the location of these modifications suggests a potential influence on the splicing machinery. nih.gov

Small nuclear RNAs (snRNAs), which are core components of the spliceosome, are themselves subject to 2'-O-methylation. mdpi.com This modification can affect the function of the spliceosome. For instance, methylation of specific adenosine (B11128) residues within U6 and U2 snRNAs has been shown to impact 5' and 3' splice site selection, respectively. mdpi.com Although direct evidence for internal mRNA Nm in regulating splicing is still emerging, the modification of the splicing machinery components highlights a potential avenue for crosstalk and regulation. nih.govmdpi.com

Involvement in Cellular and Organismal Processes

The influence of 2'-O-methylribose extends beyond the molecular fate of individual mRNAs, playing a significant role in fundamental cellular and organismal processes, from immune defense to neuronal function.

Role in Innate Immunity and Self/Non-Self Discrimination

The innate immune system relies on the ability to distinguish the body's own ("self") molecules from foreign ("non-self") ones, such as those from invading viruses. 2'-O-methylation of mRNA serves as a critical molecular signature for this self/non-self discrimination. biosyn.comnih.gov Host mRNAs in higher eukaryotes typically possess a 2'-O-methylated 5' cap. biosyn.com The absence of this modification on viral RNAs can trigger an innate immune response. biosyn.com

The cytoplasmic RNA sensor Melanoma Differentiation-Associated protein 5 (Mda5) is a key player in this process. biosyn.comnih.gov Mda5 detects the lack of 2'-O-methylation on viral mRNAs, initiating a signaling cascade that leads to the production of type I interferons, which are crucial antiviral cytokines. biosyn.comnih.gov Many viruses, including coronaviruses, have evolved their own 2'-O-methyltransferase enzymes to modify their viral mRNAs, allowing them to evade detection by Mda5 and circumvent the host's immune response. biosyn.comnih.gov

The interferon-induced proteins with tetratricopeptide repeats (IFIT) family are another component of the innate immune system that recognizes and inhibits the translation of RNAs lacking a 2'-O-methylated cap. nih.govbiorxiv.org The 2'-O-methylation of the first nucleotide (cap1) prevents binding by IFIT1, thereby marking the mRNA as "self" and allowing its translation. nih.govbiorxiv.org

Contributions to Neuronal Development and Function

Emerging research indicates that 2'-O-methylation is important for proper neuronal development and function. The loss of function of the 2'-O-methyltransferase FTSJ1 has been linked to X-linked intellectual disability. life-science-alliance.org Studies have shown that depleting FTSJ1 in human neural progenitor cells results in neurons with altered neurite morphology, specifically longer and thinner spines. life-science-alliance.org These structural defects are also observed in fruit flies and are associated with long-term memory deficits. life-science-alliance.org

Furthermore, the Fragile X Messenger Ribonucleoprotein (FMRP), a protein whose loss causes Fragile X Syndrome, has been found to regulate the 2'-O-methylation of ribosomal RNA (rRNA) during neuronal differentiation. biorxiv.org FMRP interacts with specific small nucleolar RNAs (snoRNAs) to create a distinct rRNA methylation pattern that changes as embryonic stem cells differentiate into neurons. biorxiv.org The absence of FMRP disrupts this process, which could contribute to the dysregulated protein synthesis observed in Fragile X Syndrome. biorxiv.org These findings highlight the importance of dynamic rRNA 2'-O-methylation in cell fate decisions during brain development. biorxiv.org

Cross-Talk with Other RNA Modifications

The cellular epitranscriptome is a complex landscape of various chemical modifications on RNA, and 2'-O-methylation does not function in isolation. It engages in crosstalk with other modifications, contributing to a multi-layered regulation of gene expression. the-innovation.orgnih.gov

Advanced Methodologies for 2 O Methylribose Detection and Quantification

Mass Spectrometry-Based Profiling

Mass spectrometry (MS) offers a direct and highly accurate means of detecting and quantifying RNA modifications, including 2'-O-methylribose. By measuring the mass-to-charge ratio of ionized molecules, MS can identify the presence of a methyl group on the ribose sugar.

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the analysis of post-transcriptional modifications in RNA. nih.gov This method involves the digestion of RNA into smaller fragments, followed by their ionization and subsequent analysis in a mass spectrometer. The tandem MS (MS/MS) capability allows for the fragmentation of selected ions, providing detailed structural information that can pinpoint the exact location of the modification.

In the context of 2'-O-methylribose detection, ESI-MS/MS can be set to monitor specific ion reaction pathways that are characteristic of the presence of a 2'-O-methylribose residue. nih.gov When ribose-methylated mononucleotide ions are formed in the electrospray ionization source, they can be further dissociated to produce specific fragment ions, such as the base, methylribose phosphate, or PO(3)(-) anions. nih.gov This specificity allows for the selective detection of common methylated nucleosides like Cm, Gm, Am, and Um. nih.gov For instance, a study successfully used this approach to detect and localize N(4),O-2'-dimethylcytidine in Escherichia coli 16S rRNA. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it an invaluable tool for analyzing complex mixtures of oligonucleotides. fishersci.comnih.gov This technique is particularly useful for the characterization of synthetic oligonucleotides and those derived from nuclease digests of larger RNA molecules. nih.govfishersci.com

LC-MS methods, often employing ion-pair reversed-phase liquid chromatography (IP-RPLC), can effectively separate oligonucleotides based on their physicochemical properties. fishersci.comnih.gov The separated molecules are then introduced into the mass spectrometer for detection and characterization. This approach has been successfully used to separate and identify various modified oligonucleotides, including those with 2'-O-methyl modifications. fishersci.com The direct coupling of LC to MS allows for the analysis of complex samples in a single, continuous run. nih.gov While IP-RPLC is widely used, alternative methods like hydrophilic interaction liquid chromatography (HILIC) are emerging to overcome some of the technical challenges associated with ion-pairing reagents. nih.govagilexbiolabs.com

Next-Generation Sequencing (NGS) Approaches for Transcriptome-Wide Nm Mapping

Next-generation sequencing (NGS) has revolutionized the study of RNA modifications by enabling transcriptome-wide mapping at single-nucleotide resolution. mdpi.comrna-seqblog.com Several NGS-based methods have been developed to specifically identify 2'-O-methylribose sites, each leveraging a different chemical or enzymatic property of the modification.

One of the earliest recognized properties of 2'-O-methylribose is its ability to impede the progression of reverse transcriptase (RT) under specific reaction conditions, such as low deoxynucleotide triphosphate (dNTP) concentrations. nih.govnih.gov This principle forms the basis of several NGS methods for Nm mapping.

2OMe-seq: This method involves performing reverse transcription on fragmented RNA in the presence of low dNTP concentrations. The resulting cDNA fragments will have 3' ends that predominantly correspond to the nucleotide immediately upstream of a 2'-O-methylated site. nih.gov By sequencing these cDNA fragments and mapping their ends to a reference transcriptome, it is possible to identify the locations of Nm sites. nih.gov Comparing the RT stop profile at low dNTP concentrations to that at standard concentrations helps to distinguish true modification-induced pauses from those caused by RNA secondary structure. nih.gov

MeTH-seq: Similar to 2OMe-seq, MeTH-seq also relies on the principle of RT pausing. However, it utilizes low magnesium ion (Mg2+) concentrations during the reverse transcription step to induce stalling at 2'-O-methylated nucleotides.

These methods have been instrumental in identifying numerous Nm sites in various RNA species. nih.govnih.gov

The methyl group at the 2' position of the ribose sugar sterically hinders the access of certain nucleases, protecting the adjacent phosphodiester bond from cleavage. This property of nuclease resistance is exploited by another class of NGS-based methods.

RiboMeth-seq: This technique is based on the resistance of the phosphodiester bond 3' to a 2'-O-methylated nucleotide to alkaline hydrolysis. mdpi.commdpi.com RNA is randomly fragmented using an alkaline buffer, and the resulting fragments are used to construct a sequencing library. mdpi.comresearchgate.net When the sequencing reads are mapped to a reference transcriptome, regions containing 2'-O-methylated sites will be underrepresented at the 5' and 3' ends of the reads, creating a "gap" in the coverage profile that pinpoints the location of the modification. mdpi.comresearchgate.net RiboMeth-seq has been successfully applied to map Nm sites in rRNA and tRNA. mdpi.comresearchgate.net

NJU-seq: This method utilizes the Mg2+-dependent endoribonuclease activity of Mycoplasma genitalium RNase R (MgR) to cleave RNA. Similar to alkaline hydrolysis, the presence of a 2'-O-methyl group can confer resistance to this enzymatic cleavage, allowing for the identification of Nm sites.

The following table summarizes a comparison of different high-throughput sequencing methods for Nm mapping.

| Method | Principle | Stoichiometry Measurement | Primary Applications |

| RiboMeth-seq | Resistance to alkaline hydrolysis | Absolute | rRNA, tRNA, snRNA |

| RibOxi-seq | Resistance to periodate (B1199274) oxidation | No | rRNA |

| Nm-seq | Resistance to periodate oxidation | No | rRNA, mRNA, miRNA, piRNA |

| 2OMe-seq | Reverse transcription pause at low [dNTP] | Relative | rRNA |

| MeTH-seq | Reverse transcription pause at low [Mg2+] | No | mRNA |

| Nm-Mut-seq | Engineered reverse transcriptase introduces mutations | Relative | rRNA, mRNA |

| NJU-seq | Resistance to MgR cleavage | Relative | rRNA, mRNA |

This table is adapted from research findings in the field of RNA modification analysis. nih.gov

A more recent innovation in Nm mapping involves the use of engineered reverse transcriptases that have altered properties when encountering a 2'-O-methylated nucleotide.

Nm-Mut-seq: This method employs a custom-designed reverse transcriptase that introduces mutations (mismatches) into the cDNA strand at the site of a 2'-O-methylated nucleotide (specifically Am, Cm, and Gm). nih.govresearchgate.net By sequencing the resulting cDNA and identifying these specific mutations, it is possible to map the locations of Nm sites with base resolution. nih.gov This approach offers the advantage of providing a positive readout for the modification, as opposed to the absence of a signal seen in some other methods. Nm-Mut-seq has been shown to be effective for detecting Nm in low-abundance RNAs like mRNA and can provide stoichiometric information about the modification at each site. nih.gov For instance, in a study on HepG2 cells, Nm-Mut-seq identified 1051 candidate Nm sites in mRNA. nih.gov

The development of these advanced methodologies has significantly enhanced our ability to detect and quantify 2'-O-methylribose in RNA, paving the way for a deeper understanding of its biological significance.

Classical Biochemical and Molecular Biology Techniques

Traditional methods for detecting 2'-O-methylribose rely on the unique chemical properties conferred by the methyl group at the 2' position of the ribose sugar. These techniques, while often labor-intensive, have been foundational in the study of RNA modifications.

Nuclease Fingerprinting and Radiolabeling

Nuclease fingerprinting, a classic technique in RNA analysis, can be adapted to identify 2'-O-methylated nucleotides. The principle of this method lies in the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to cleavage by certain nucleases, such as RNase T2, and to alkaline hydrolysis. researchgate.netreading.ac.uk

The process typically involves the following steps:

RNA Isolation and Fragmentation: The RNA of interest is isolated and then subjected to partial hydrolysis with an endonuclease that is sensitive to 2'-O-methylation.

Radiolabeling: The resulting RNA fragments are radiolabeled, commonly at their 5' end with radioactive ATP (γ-³²P-ATP) and polynucleotide kinase or at their 3' end.

Separation and Visualization: The labeled fragments are then separated by two-dimensional gel electrophoresis, creating a characteristic "fingerprint" of the RNA sequence.

Identification of Modified Residues: The presence of a 2'-O-methyl group results in a gap or a spot of altered mobility in the fingerprint, allowing for the identification of the modified nucleotide.

While powerful for mapping modifications in specific RNAs, nuclease fingerprinting is a low-throughput method that requires significant amounts of purified RNA and the use of radioactive materials.

Primer Extension and RNase H Cleavage Assays

Primer extension and RNase H cleavage assays are two additional classical methods that exploit the structural consequences of 2'-O-methylation to pinpoint its location within an RNA molecule.

Primer Extension: This technique relies on the observation that reverse transcriptase (RT) can be impeded or paused at a 2'-O-methylated nucleotide, particularly at low concentrations of deoxynucleotide triphosphates (dNTPs). the-innovation.orgnih.gov The process involves:

A radiolabeled or fluorescently tagged DNA primer is annealed to the RNA template downstream of the suspected modification site.

Reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand.

The reaction is performed under both high and low dNTP concentrations. the-innovation.org

The resulting cDNA products are separated by gel electrophoresis. A band that appears or is significantly enhanced at the low dNTP concentration corresponds to a pause site for the reverse transcriptase, indicating the position of the 2'-O-methylated nucleotide. the-innovation.org

RNase H Cleavage Assays: This method is based on the principle that the activity of RNase H, an enzyme that specifically degrades the RNA strand of an RNA/DNA hybrid, is inhibited by the presence of a 2'-O-methyl group on the RNA strand. researchgate.netnih.gov The steps are as follows:

A DNA oligonucleotide complementary to the target RNA sequence is designed. To achieve site-specific cleavage, a chimeric probe containing a stretch of DNA nucleotides flanked by 2'-O-methyl RNA nucleotides can be used. the-innovation.org

The DNA probe is hybridized to the target RNA, forming an RNA/DNA duplex.

The hybrid is then treated with RNase H.

The cleavage products are analyzed, typically by gel electrophoresis. The absence of cleavage at the expected site suggests the presence of a 2'-O-methyl modification. nih.gov

A quantitative version of this assay, termed Nm-VAQ (Nm Validation and Absolute Quantification), utilizes quantitative PCR (qPCR) to precisely measure the amount of cleavage, thereby allowing for the absolute quantification of the methylation stoichiometry at a specific site. nih.gov

| Technique | Principle | Advantages | Limitations |

| Nuclease Fingerprinting | Resistance of 2'-O-methylated sites to nuclease cleavage. researchgate.netreading.ac.uk | High resolution for specific RNAs. | Low throughput, requires large amounts of pure RNA, use of radioactivity. |

| Primer Extension | Reverse transcriptase pausing at 2'-O-methylated sites at low dNTP concentrations. the-innovation.orgnih.gov | Relatively simple and sensitive for known or suspected sites. | Can be prone to false positives due to RNA secondary structure. |

| RNase H Cleavage Assay | Inhibition of RNase H activity by 2'-O-methylation in an RNA/DNA hybrid. researchgate.netnih.gov | Site-specific analysis, can be adapted for quantification (Nm-VAQ). nih.gov | Requires the design of specific DNA probes for each site of interest. |

Immunological and Affinity-Based Approaches

Currently, there are no reported antibodies that specifically recognize and bind to the 2'-O-methylribose modification itself. This lack of specific antibodies has limited the development of traditional immunological techniques, such as immunoprecipitation, for the enrichment and detection of 2'-O-methylated RNA fragments. Similarly, non-antibody-based affinity methods for the selective capture of 2'-O-methylated RNA are not well-established. The small size and subtle nature of the methyl group modification on the ribose sugar pose a significant challenge for the development of high-affinity and specific binding agents.

Emerging Direct RNA Sequencing Technologies (e.g., Oxford Nanopore for Nm)

The advent of direct RNA sequencing technologies, particularly Oxford Nanopore sequencing, has revolutionized the detection of RNA modifications, including 2'-O-methylribose. cd-genomics.com This technology allows for the direct sequencing of native RNA molecules without the need for reverse transcription or amplification, thereby preserving modification information. cd-genomics.com

The principle behind the detection of 2'-O-methylribose using Oxford Nanopore sequencing is as follows:

A single RNA molecule is passed through a protein nanopore embedded in a membrane.

As the RNA molecule translocates through the pore, it causes characteristic disruptions in the ionic current flowing across the membrane.

The sequence of these current disruptions is used to determine the sequence of the RNA molecule.

The presence of a modified base, such as a 2'-O-methylated nucleotide, alters the ionic current in a distinct way compared to its unmodified counterpart. reading.ac.uk

This difference in the electrical signal allows for the identification and quantification of 2'-O-methylribose at single-nucleotide resolution across the entire transcriptome. cd-genomics.com

To accurately identify 2'-O-methylribose from the raw nanopore signal data, various bioinformatics tools and machine learning models have been developed. nih.govmdpi.com These computational frameworks are trained on datasets of known modified and unmodified sequences to recognize the specific signal patterns associated with 2'-O-methylribose. mdpi.com

| Technology | Principle | Advantages | Limitations |

| Oxford Nanopore Direct RNA Sequencing | Detection of altered electrical signals as an RNA molecule with 2'-O-methylribose passes through a nanopore. reading.ac.uk | Direct sequencing of native RNA, single-molecule resolution, quantitative, high-throughput. cd-genomics.com | Relies on sophisticated bioinformatics and machine learning models for accurate modification calling. nih.govmdpi.com |

Synthetic and Applied Aspects of 2 O Methylribose in Nucleic Acid Research

Chemical Synthesis of 2'-O-Methylated Oligonucleotides

The synthesis of 2'-O-methylated oligonucleotides is predominantly achieved through automated solid-phase phosphoramidite chemistry, a method that allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support. This process is analogous to the synthesis of unmodified DNA and RNA but utilizes specialized 2'-O-methylribonucleoside phosphoramidite building blocks.

The core of the synthesis involves a four-step cycle for each nucleotide addition:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide to expose the 5'-hydroxyl group for the next coupling reaction.

Coupling: The activation of a 2'-O-methylribonucleoside phosphoramidite, which then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent.

| Step | Description | Reagents |

| Monomer Preparation | Multi-step organic synthesis to produce 2'-O-methylribonucleoside phosphoramidites with appropriate protecting groups. | Varies depending on the nucleobase. |

| Solid-Phase Synthesis | Automated, cyclical addition of 2'-O-methyl phosphoramidites to a growing oligonucleotide chain on a solid support. | Dichloroacetic acid (for detritylation), Tetrazole (for coupling), Acetic anhydride (for capping), Iodine (for oxidation). |

| Cleavage & Deprotection | Release of the full-length oligonucleotide from the solid support and removal of all remaining protecting groups. | Concentrated ammonium hydroxide. |

| Purification | Isolation of the desired full-length 2'-O-methylated oligonucleotide from shorter sequences and other impurities. | High-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). |

Design and Application of 2'-O-Methylated Nucleic Acid Derivatives

The unique properties conferred by the 2'-O-methyl modification have led to the design and widespread application of these derivatives in various areas of nucleic acid research.

Enhancing Hybridization Affinity and Specificity

One of the most significant advantages of incorporating 2'-O-methylribose into oligonucleotides is the enhanced stability of the resulting duplexes with complementary RNA targets. genelink.com This increased stability is quantified by a higher melting temperature (Tm), the temperature at which half of the duplexes dissociate. The presence of the 2'-O-methyl group pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices, the typical structure of RNA-RNA and DNA-RNA duplexes. nih.gov This conformational rigidity reduces the entropic penalty of hybridization, leading to a more stable duplex.

Research has shown that each incorporation of a 2'-O-methyl nucleotide can increase the Tm of a duplex with an RNA target by approximately 1.3°C. genelink.com This enhanced affinity allows for the use of shorter oligonucleotides while maintaining strong and specific binding, which is particularly advantageous for applications requiring high specificity, such as in diagnostic probes and antisense technology. nih.gov

The increased binding affinity also contributes to improved specificity. A more stable duplex with the intended target means that there is a larger thermodynamic penalty for binding to off-target sequences with one or more mismatches. This results in a greater discrimination between perfectly matched and mismatched targets. nih.gov

| Modification | Target | Effect on Tm | Key Structural Feature |

| 2'-O-Methyl RNA | RNA | Increase | C3'-endo sugar pucker, A-form helix |

| 2'-O-Methyl RNA | DNA | Minimal Change | - |

Increasing Nuclease Resistance in Research Probes and Constructs

Unmodified RNA and DNA oligonucleotides are rapidly degraded by nucleases present in biological systems, such as serum and cell lysates. idtdna.com The 2'-O-methyl modification provides significant protection against nuclease degradation. genelink.com The methyl group at the 2' position sterically hinders the approach of nuclease enzymes, which often require interaction with the 2'-hydroxyl group for their catalytic activity. mdpi.com This modification protects against both endonucleases (which cleave within the oligonucleotide chain) and exonucleases (which cleave from the ends). idtdna.com

The stability of 2'-O-methylated oligonucleotides in biological fluids is substantially higher than that of their unmodified counterparts. wustl.edunih.gov For instance, fully 2'-O-methylated oligonucleotides have demonstrated significantly longer half-lives in human serum. wustl.edu This increased stability is crucial for in vivo and in vitro applications where the oligonucleotide needs to remain intact for an extended period to exert its function. nih.gov

To further enhance nuclease resistance, 2'-O-methyl modifications are often combined with phosphorothioate (PS) linkages, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. genelink.com The combination of these two modifications results in oligonucleotides that are highly resistant to a broad spectrum of nucleases. idtdna.com

| Modification | Nuclease Resistance | Mechanism |

| 2'-O-Methyl | High | Steric hindrance at the 2' position. |

| Phosphorothioate | High | Altered phosphate backbone chemistry. |

| 2'-O-Methyl + Phosphorothioate | Very High | Combined steric hindrance and backbone modification. |

Steric Blocking Applications in Molecular Biology

The ability of 2'-O-methylated oligonucleotides to bind tightly and specifically to target RNA sequences, coupled with their high stability, makes them excellent tools for steric blocking applications. In this context, the oligonucleotide acts as a physical barrier, preventing the binding of cellular machinery to the target RNA, thereby modulating its function.

Splicing Modulation: One of the most prominent applications of steric blocking 2'-O-methylated oligonucleotides is in the modulation of pre-mRNA splicing. By designing an oligonucleotide complementary to a splice site or a splicing regulatory element (enhancer or silencer), it is possible to prevent the binding of splicing factors. nih.gov This can lead to the exclusion of an exon (exon skipping) or the inclusion of a previously excluded exon, thereby altering the final protein product. mdpi.comnih.gov This approach is the basis for several approved antisense therapies, such as Nusinersen for spinal muscular atrophy. selleckchem.com

Translation Inhibition: 2'-O-methylated oligonucleotides can also be used to inhibit the translation of a specific mRNA into protein. biorxiv.org By targeting the 5' untranslated region (UTR), the start codon, or the ribosome binding site, the oligonucleotide can physically block the assembly of the ribosomal machinery on the mRNA, thus preventing the initiation of translation. biorxiv.orgnih.gov

Inhibition of miRNA Function: MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression by binding to target mRNAs. 2'-O-methylated oligonucleotides, often referred to as antimiRs or miRNA inhibitors, can be designed to be complementary to a specific miRNA. idtdna.com When introduced into cells, these modified oligonucleotides bind to the target miRNA, sequestering it and preventing it from interacting with its mRNA targets, thereby inhibiting its function. idtdna.com

| Application | Target Site on RNA | Mechanism of Action |

| Splicing Modulation | Splice junctions, exonic/intronic splicing enhancers or silencers | Prevents binding of spliceosome components. |

| Translation Inhibition | 5' UTR, start codon, ribosome entry site | Blocks ribosome assembly and scanning. |

| miRNA Inhibition | Mature miRNA sequence | Sequesters the miRNA, preventing its binding to target mRNAs. |

Q & A

Q. What metadata is critical for ensuring reproducibility in this compound synthesis workflows?

- Methodological Answer : Document solvent purity, catalyst lot numbers, and reaction atmosphere (e.g., inert gas). Report yields as "isolated yield" with chromatographic purity (>95% by HPLC). Share raw NMR/Fourier-transform infrared (FTIR) spectra in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.